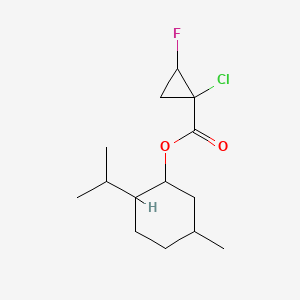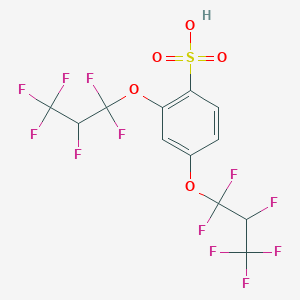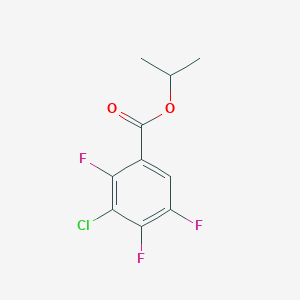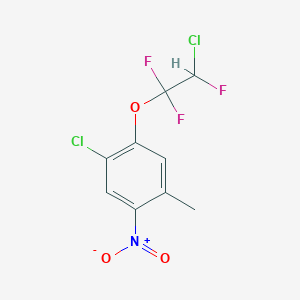![molecular formula C12H17F6NO B6312848 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine CAS No. 1357625-70-7](/img/structure/B6312848.png)
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine (4-DMCBM) is a chemical compound that is used in a variety of applications, ranging from scientific research to industrial production. 4-DMCBM is a cyclobutane derivative that has a unique molecular structure, making it an ideal compound for use in a range of chemical and biological studies. 4-DMCBM has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug design. Additionally, 4-DMCBM has been used in a number of industrial processes, such as the production of polymers and the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been used in a variety of scientific research applications. One of the most common uses for this compound is in the study of enzyme inhibition. This compound has been shown to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This compound has also been used to study protein-protein interactions, as it has been shown to bind to certain proteins and interfere with their function. Additionally, this compound has been used in drug design, as it has been found to bind to certain drug targets and inhibit their activity.
Wirkmechanismus
The mechanism of action of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is not yet fully understood, but it is believed to involve the binding of this compound to certain proteins and enzymes. This compound is known to bind to certain proteins and enzymes, such as COX-2, and interfere with their function. Additionally, this compound has been shown to bind to certain drug targets and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been shown to have a number of effects on the body. This compound has been shown to inhibit the activity of certain enzymes, such as COX-2, and interfere with the activity of certain proteins. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound is known to bind to certain proteins and enzymes, making it ideal for use in studies of enzyme inhibition and protein-protein interactions. However, this compound is not water soluble and is not suitable for use in studies requiring aqueous solutions. Additionally, this compound has a relatively short half-life and is not suitable for long-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine research. One potential direction is to further investigate the mechanism of action of this compound and to identify additional proteins and enzymes that it binds to. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of inflammation and cancer. Additionally, further research could be conducted to investigate the potential industrial applications of this compound, such as its potential use in the synthesis of polymers and pharmaceuticals. Finally, further research could be conducted to investigate the potential side effects of this compound and to identify any potential safety concerns.
Synthesemethoden
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is a cyclobutane derivative that can be synthesized through a variety of routes. The most common route is the reaction of 2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutane (DMCB) with morpholine in the presence of a base. This reaction results in the formation of this compound and a byproduct, 2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutane-1,4-diol (DMCBD). The reaction can be conducted in either an aqueous or an organic solvent, depending on the desired product.
Eigenschaften
IUPAC Name |
4-[2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F6NO/c1-9(2)7-10(11(13,14)15,12(16,17)18)8(9)19-3-5-20-6-4-19/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMFJIGIMZFUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1N2CCOCC2)(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)




![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)




